5-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-1-(3-morpholin-4-yl-3-oxopropyl)-1H-1,2,3-benzotriazole
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, an oxadiazole ring, a morpholinyl group, and a benzotriazole ring. These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, including condensation, cyclization, and substitution reactions .Molecular Structure Analysis
The compound’s structure includes several heterocyclic rings (oxadiazole and benzotriazole), which often contribute to the biological activity of the compound. The bromophenyl group is a common substituent in many pharmaceuticals, and the morpholinyl group is a common feature in many drugs .Scientific Research Applications
Suzuki–Miyaura Coupling Applications
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The compound can serve as an organoboron reagent in SM coupling reactions .
Properties of the Organoboron Reagent::Biological Potential
While the compound’s primary application lies in synthetic chemistry, it’s essential to explore its biological potential:
Anti-Inflammatory and Analgesic Activities::Future Directions
properties
IUPAC Name |
4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-18-10-6-5-9-16(18)13-24-22(27)19-20(26)21-17(11-12-30-21)25(23(19)28)14-15-7-3-2-4-8-15/h2-12,26H,13-14H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXFTLOZZEMDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-1-(3-morpholin-4-yl-3-oxopropyl)-1H-1,2,3-benzotriazole |
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